Product packaging for CheB protein(Cat. No.:CAS No. 139076-03-2)

CheB protein

Cat. No.: B1178634
CAS No.: 139076-03-2
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Description

The CheB protein is a protein-glutamate methylesterase (EC 3.1.1.61) that is a central component of the bacterial chemotaxis signal transduction system . This enzyme is responsible for the adaptation phase of chemotaxis, allowing bacteria to reset their sensory systems after responding to environmental chemical gradients . CheB catalyzes the hydrolysis of gamma-glutamyl methyl ester groups on methyl-accepting chemotaxis proteins (MCPs), producing methanol and restoring a glutamate residue . Its activity is regulated through phosphorylation by the histidine kinase CheA, forming part of a two-component system that enables bacteria to sense, respond, and adapt to their environment . The protein features a multi-domain structure consisting of an N-terminal regulatory domain, which is phosphorylated by CheA, and a C-terminal catalytic effector domain housing the methylesterase activity . The catalytic mechanism involves a classic serine protease-like triad composed of Ser164, His190, and Asp286, which facilitates a nucleophilic attack on the substrate methyl ester . This active site is characterized by a unique three-dimensional fold distinct from other serine hydrolases, with an oxyanion hole formed by the backbone amides of Met283 and Thr165 to stabilize the tetrahedral intermediate during catalysis . Research into CheB provides critical insights into bacterial behavior, including colonization, biofilm formation, and host-pathogen interactions . This recombinant protein is essential for in vitro studies investigating signal transduction mechanisms, enzyme kinetics, adaptation dynamics, and the structure-function relationship of bacterial two-component systems . This product is classified For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139076-03-2

Molecular Formula

C10H11N3O

Synonyms

CheB protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Cheb Protein

Multi-Domain Organization

CheB is a multi-domain protein, a structural design common among response regulator proteins involved in signal transduction. nih.govebi.ac.uk This modular construction features a distinct N-terminal regulatory domain and a C-terminal catalytic domain, which are connected by a flexible linker. nih.govnthu.edu.tw This separation of regulatory and catalytic functions allows for allosteric control, where a signal received by the N-terminal domain modulates the enzymatic activity of the C-terminal domain. nih.gov

N-terminal Regulatory Domain (Receiver Domain)

The N-terminal portion of CheB is a classic receiver (REC) domain that belongs to the CheY-like superfamily of response regulators. nih.govnthu.edu.tw This domain's primary role is to receive signals from the chemotaxis pathway. This signal is transmitted via phosphorylation by the histidine kinase CheA at a conserved aspartate residue, identified as Asp-56 in Salmonella typhimurium. nih.govnthu.edu.tw This phosphorylation event triggers a conformational change within the REC domain, which subsequently activates the catalytic domain. acs.org In S. typhimurium, this regulatory domain is composed of approximately 134 amino acid residues. nih.gov

C-terminal Catalytic Domain (Effector/Methylesterase Domain)

The enzymatic activity of CheB resides in its C-terminal domain, which functions as a methylesterase. nih.govnih.gov This domain is responsible for the hydrolysis of γ-glutamyl methyl esters on methyl-accepting chemotaxis proteins (MCPs). ebi.ac.uknih.gov Structurally, the C-terminal domain adopts a doubly wound α/β fold. nih.gov The activation of this catalytic domain is dependent on the phosphorylation state of the N-terminal REC domain. acs.orguniprot.org In the unphosphorylated state, the regulatory domain physically obstructs the active site of the catalytic domain, thereby inhibiting its methylesterase activity. nih.govnthu.edu.tw

Inter-Domain Linker Region

A flexible linker region tethers the N-terminal regulatory domain to the C-terminal catalytic domain. nih.gov This linker is not merely a passive connector; it plays a critical role in transmitting the phosphorylation-induced conformational change from the REC domain to the catalytic domain, leading to its activation. acs.org In S. typhimurium, this linker is composed of 18 residues. nih.gov Mutations within this linker region have been shown to enhance methylesterase activity even without phosphorylation, highlighting its importance in maintaining the autoinhibited state and mediating activation. acs.org

High-Resolution Structural Features

Detailed atomic-level views from X-ray crystallography have been instrumental in elucidating the structural basis for CheB's function and regulation. nih.govnih.gov

Overall Protein Fold and Secondary Structure Topology

The crystal structure of the full-length CheB from Salmonella typhimurium shows an elongated molecule where the N-terminal REC domain is positioned over the C-terminal catalytic domain. nih.gov The REC domain displays a characteristic parallel five-stranded α/β topology, a common fold among response regulator proteins. nih.govnthu.edu.tw The C-terminal catalytic domain possesses a modified, doubly wound α/β fold, where a central, seven-stranded parallel β-sheet is surrounded by α-helices. nih.govnih.gov One of the helices in this fold is replaced by an anti-parallel β-hairpin. nih.gov

Active Site Configuration

The active site for methylester hydrolysis is located in a cleft within the C-terminal domain, at the edge of the central β-sheet. nih.govebi.ac.uk This site features a catalytic triad (B1167595) of amino acids—Serine, Histidine, and Aspartate—which is a hallmark of many serine hydrolases. nih.govebi.ac.uk In S. typhimurium CheB, these residues are specifically Ser-164, His-190, and Asp-286. nih.govnih.gov The hydrolysis mechanism involves the serine residue acting as a nucleophile. nih.govebi.ac.uk The arrangement of these residues within the active site distinguishes CheB from other previously described serine hydrolases. nih.gov In the inactive, unphosphorylated state, the N-terminal domain packs against this active site, restricting substrate access. nih.govrcsb.org Phosphorylation is believed to cause a conformational shift that moves the regulatory domain, exposing the active site and allowing catalysis to proceed. nih.govacs.org

Table of Key Structural and Functional Features of CheB

FeatureDescriptionResidues (in S. typhimurium)
N-terminal Domain Receiver (REC) domain, binds phosphate1-134
Phosphorylation Site Conserved Aspartate in REC domainAsp-56
C-terminal Domain Catalytic methylesterase domain153-347
Catalytic Triad Active site residues for hydrolysisSer-164, His-190, Asp-286
Inter-domain Linker Connects domains, mediates activation135-152
Identification and Arrangement of Catalytic Triad Residues

The catalytic activity of CheB is dependent on a classic serine hydrolase mechanism, utilizing a catalytic triad of amino acid residues within its C-terminal catalytic domain. nthu.edu.twpnas.org Extensive research, including X-ray crystallography, has identified this triad as consisting of Serine-164 (Ser-164), Histidine-190 (His-190), and Aspartate-286 (Asp-286). nthu.edu.twpnas.orgnih.gov In some species, such as Pectobacterium atrosepticum, the corresponding residues are Ser-165, His-191, and Asp-287. researchgate.net

These residues are strategically positioned within a cleft formed by loops at the carboxy ends of β-strands. nthu.edu.twpnas.org The arrangement of this triad is essential for its function, though it is distinct from other known serine proteases or hydrolases. nih.govebi.ac.uk The proposed mechanism involves the hydroxyl group of Ser-164 acting as a nucleophile, while the imidazole (B134444) ring of His-190 serves as a proton donor. ebi.ac.uk The Asp-286 residue plays a crucial role in orienting and stabilizing the histidine residue through hydrogen bonding, which in turn modifies the pKa of the histidine to facilitate proton donation. ebi.ac.uk

Catalytic Triad Residue Position (S. typhimurium) Function
Serine164Acts as the nucleophile, attacking the carbonyl carbon of the substrate's methyl-ester group. ebi.ac.uk
Histidine190Functions as a general acid-base, donating a proton to the leaving group (methanol). ebi.ac.uk
Aspartate286Orients and stabilizes the histidine residue through hydrogen bonding. nthu.edu.twebi.ac.uk
Structural Characteristics of the Substrate Binding Cleft

The active site of CheB is located within a distinct substrate-binding cleft at the C-terminal edge of the central β-sheet of the catalytic domain. nthu.edu.twnih.gov This cleft houses the catalytic triad (Ser-164, His-190, and Asp-286). nthu.edu.twpnas.org A key structural feature of CheB is its two-domain architecture, consisting of an N-terminal regulatory domain and a C-terminal catalytic domain, joined by a flexible linker. pnas.orgnih.gov

In the inactive, unphosphorylated state, the N-terminal regulatory domain physically obstructs the substrate-binding cleft of the C-terminal domain. pnas.orgnih.govresearchgate.net This occlusion prevents the chemoreceptor substrate from accessing the catalytic triad, thereby inhibiting the methylesterase activity. nthu.edu.twnih.gov The interface between the two domains is extensive, covering approximately 800 Ų, and involves a small hydrophobic core surrounded by hydrogen bonds and salt bridges. nih.govasm.org This interaction effectively creates a funnel-shaped opening that is too narrow for the chemoreceptor substrate to approach the active site effectively. pnas.org

Conformational Dynamics and Allostery

The regulation of CheB activity is a classic example of allostery, where an event at one site (phosphorylation in the regulatory domain) influences the function at a distant site (the active site in the catalytic domain).

Structural Basis for Phosphorylation-Induced Conformational Changes

Activation of CheB is triggered by the phosphorylation of a specific aspartate residue, Asp-56, located in the N-terminal regulatory domain. nthu.edu.twnih.gov This phosphorylation event is catalyzed by the histidine kinase CheA. nih.gov The addition of a phosphoryl group to Asp-56 induces a significant conformational change within the regulatory domain. nthu.edu.twebi.ac.uknih.gov

This initial change propagates to the interface between the N-terminal and C-terminal domains. nih.gov The disruption of the domain-domain interactions, which include the destabilization of the hydrophobic core and salt bridges, leads to a major repositioning of the two domains relative to each other. nthu.edu.twnih.govnih.gov Evidence from proteolytic cleavage studies supports this model, showing that phosphorylation alters the protein's susceptibility to cleavage at sites within the interdomain linker and the regulatory domain. nih.gov This structural rearrangement is the primary mechanism for relieving the autoinhibition observed in the unphosphorylated state. pnas.orgresearchgate.net

Mechanisms of Inter-Domain Communication and Active Site Accessibility

The communication between the phosphorylation site (Asp-56) and the catalytic active site is mediated by the physical interaction between the two domains. In the inactive state, the N-terminal domain acts as an autoinhibitor by blocking the active site. pnas.orgresearchgate.net

Upon phosphorylation of Asp-56, the resulting conformational changes in the regulatory domain are transmitted through the protein structure, leading to the disruption of the inter-domain interface. nthu.edu.twnih.gov This disruption causes the N-terminal domain to move away from the C-terminal domain, effectively "opening" the structure. nthu.edu.twnih.gov This separation relieves the steric hindrance and exposes the catalytic cleft to the solvent and, most importantly, to its chemoreceptor substrate. nthu.edu.twpnas.org The repositioning of the domains not only grants physical access to the active site but may also alter the electrostatic potential of the active site environment, further promoting catalytic activity. nih.gov This allosteric mechanism ensures that the methylesterase activity of CheB is tightly controlled and activated only in response to the appropriate cellular signals relayed through the chemotaxis pathway. ebi.ac.uk

State Phosphorylation Status Domain Orientation Active Site Accessibility Activity Level
InactiveUnphosphorylatedN-terminal domain packs against the C-terminal domain, occluding the active site. pnas.orgnih.govBlocked/Inhibited. nthu.edu.twpnas.orgresearchgate.netLow/Basal
ActivePhosphorylated at Asp-56Domains are repositioned and separated due to disruption of the inter-domain interface. nthu.edu.twnih.govnih.govOpen/Accessible. nthu.edu.twnih.govHigh

Enzymatic Mechanisms and Substrate Specificity of Cheb Protein

Protein-Glutamate Methylesterase Activity (EC 3.1.1.61)

The methylesterase activity of CheB is responsible for removing methyl groups from modified glutamate (B1630785) residues on MCPs. This activity counteracts the methylation carried out by the methyltransferase CheR, creating a dynamic system that allows for adaptation to persistent stimuli. ebi.ac.ukunam.mxwikipedia.orgpnas.orgstring-db.orgebi.ac.ukebi.ac.ukigem.wiki

CheB catalyzes the hydrolysis of γ-carboxyl glutamyl methyl esters in the cytoplasmic domain of chemoreceptor proteins. ebi.ac.ukwikipedia.orgnih.govresearchgate.net This reaction involves the removal of a methyl group from a glutamate residue that has been previously methylated by CheR. unam.mxwikipedia.orgstring-db.orgebi.ac.ukuniprot.org The systematic name for this enzymatic activity is protein-L-glutamate-O⁵-methyl-ester acylhydrolase. wikipedia.org The reaction can be represented as:

[Protein]-L-glutamate 5-O-methyl ester + H₂O <=> L-glutamyl-[protein] + methanol (B129727) + H⁺ uniprot.orguniprot.org

The catalytic mechanism is thought to involve a serine hydrolase mechanism. ebi.ac.ukebi.ac.ukpnas.orgnih.gov Key residues implicated in the active site catalytic triad (B1167595) include Ser-164, His-190, and Asp-286, located in the C-terminal catalytic domain. ebi.ac.ukpnas.org Ser-164 is suggested to act as the active-site nucleophile. ebi.ac.ukpnas.orgnih.gov

CheB's methylesterase activity is specifically directed towards methyl-accepting chemotaxis proteins (MCPs). unam.mxresearchgate.netpnas.orgstring-db.orgebi.ac.ukebi.ac.ukuniprot.orgCurrent time information in Washington, DC, US.nih.govnih.govnih.gov These transmembrane receptors, such as Tsr, Tar, Trg, and Tap in Escherichia coli, are the primary substrates for both methylation by CheR and demethylation by CheB. unam.mxigem.wikiembl.denih.gov The methylation sites are located on specific glutamate residues within the cytoplasmic domains of MCPs. ebi.ac.ukwikipedia.orgresearchgate.netembl.dewikipedia.org Efficient adaptational modification by CheB can be dependent on conserved sequences in the chemoreceptor, such as a pentapeptide sequence at the carboxyl terminus in some E. coli and Salmonella typhimurium MCPs, which can allosterically enhance demethylation. nih.govnih.gov

The methylesterase activity of CheB is regulated by phosphorylation. Phosphorylation of the N-terminal regulatory domain by CheA leads to a significant enhancement of methylesterase activity. nih.govnih.govCurrent time information in Washington, DC, US. This activation is substantial, with kinetic analyses indicating a nearly 100-fold increase in methylesterase activity upon phosphorylation. nih.gov This enhancement is primarily due to a change in the catalytic rate constant (kcat) for the methylesterase reaction. nih.gov In the unphosphorylated state, the N-terminal regulatory domain inhibits the methylesterase activity of the effector domain, potentially by obstructing access to the active site. ebi.ac.uknih.govnagoya-u.ac.jp Phosphorylation is thought to induce a conformational change that relieves this inhibition and stimulates catalysis. ebi.ac.uknih.govnagoya-u.ac.jp

Substrate Specificity for Methyl-Accepting Chemotaxis Proteins (MCPs)

Protein-Glutamine Glutaminase (B10826351)/Deamidase Activity (EC 3.5.1.44)

In addition to its methylesterase activity, CheB also functions as a protein-glutamine glutaminase or deamidase. unam.mxebi.ac.ukuniprot.orguniprot.orguniprot.org This activity involves the modification of specific glutamine residues on MCPs.

CheB mediates the irreversible deamidation of specific glutamine residues within MCPs, converting them to glutamic acid. unam.mxstring-db.orgebi.ac.ukuniprot.orguniprot.orguniprot.orgnih.govnih.govpnas.org This reaction involves the hydrolysis of the gamma-amide group of a protein-bound glutamine residue. The accepted name for this enzymatic activity is protein-glutamine glutaminase, and the reaction can be represented as:

L-glutaminyl-[protein] + H₂O = L-glutamyl-[protein] + NH₄⁺ uniprot.orguniprot.org

This deamidation is a distinct modification from the reversible methylation process. nih.govnih.gov

Irreversible Deamidation of Specific Glutamine Residues

Intrinsic Autodephosphorylation Activity

Response regulators, including CheB, possess an intrinsic autodephosphorylation activity, where the phosphoryl group attached to the conserved aspartate residue is hydrolyzed pnas.org. This activity is crucial for terminating the signal and allowing the system to return to its basal state pnas.org. While some response regulators rely heavily on dedicated phosphatases to accelerate this process (e.g., CheY and CheZ), the receiver domains of response regulators inherently catalyze their own dephosphorylation pnas.orgnih.gov.

Detailed research findings on the autodephosphorylation kinetics of CheB have shown that the phosphorylated form, CheB-P, is relatively unstable due to this intrinsic activity asm.org. The rate of autodephosphorylation influences the lifetime of the activated state of CheB and, consequently, the duration of its enhanced methylesterase activity asm.org. Studies have investigated the factors affecting this rate, including the amino acid residues surrounding the phosphorylation site in the N-terminal receiver domain nih.gov. Variations in these residues can significantly modulate the autodephosphorylation rate constants nih.gov.

Experimental analysis of receiver domain autodephosphorylation kinetics, including studies on CheY and other response regulators, provides insights into the molecular basis of this intrinsic activity nih.gov. These studies often involve monitoring the loss of a radioactive phosphoryl group (e.g., using 32P) from the protein over time under controlled conditions nih.gov.

While specific detailed kinetic data tables solely focused on CheB's intrinsic autodephosphorylation rate constants across various conditions were not extensively detailed in the immediate search results, the principle of intrinsic autodephosphorylation in response regulators like CheB is well-established pnas.orgexeter.ac.ukcore.ac.uk. The rate of this reaction is an important parameter in mathematical models describing bacterial chemotaxis and adaptation researchgate.net.

The intrinsic autodephosphorylation rate of CheB contributes to the dynamic regulation of the chemotaxis pathway. A higher rate leads to a shorter lifetime of CheB-P, resulting in a more transient response to stimuli, while a lower rate would prolong the active state. This inherent property, along with regulation by CheA-mediated phosphorylation and potential interactions with other pathway components, fine-tunes the bacterial chemotactic response.

Regulatory Mechanisms Governing Cheb Protein Activity

Phosphorylation-Dependent Activation

Phosphorylation serves as a key switch that modulates CheB's enzymatic activity. This post-translational modification triggers a cascade of conformational changes, ultimately leading to the activation of its C-terminal catalytic domain.

Phosphotransfer from Histidine Kinase CheA to Aspartate Residues

In the bacterial chemotaxis signaling pathway, the histidine kinase CheA becomes autophosphorylated in the presence of ATP. nih.govcapes.gov.br This phosphoryl group is then transferred to a specific aspartate residue, Asp-56, located in the N-terminal regulatory domain of CheB. nih.govnthu.edu.tw This phosphotransfer reaction is a hallmark of two-component signal transduction systems, where a sensor kinase (CheA) modifies a response regulator (CheB). nih.govnthu.edu.twresearchgate.net The transfer of the phosphoryl group from CheA stimulates the methylesterase activity of CheB. nih.govcapes.gov.brpnas.org This activation is transient, as CheB can autodephosphorylate. nih.gov

Relief of Autoinhibition by the Unphosphorylated N-terminal Regulatory Domain

In its unphosphorylated state, the N-terminal regulatory domain of CheB acts as an inhibitor of the C-terminal catalytic domain. nih.govpnas.orgacs.org The crystal structure of unphosphorylated CheB reveals that the N-terminal domain physically obstructs the active site of the C-terminal domain, thereby preventing substrate access and inhibiting methylesterase activity. nih.govpnas.orgebi.ac.uk This intramolecular interaction effectively keeps the enzyme in a dormant state until an appropriate signal is received. Removal of this N-terminal domain, either through genetic manipulation or proteolysis, results in a constitutively active C-terminal domain. nih.govpnas.org

Allosteric Modulation and Enhanced Catalysis Upon Phosphorylation

The phosphorylation of the N-terminal domain induces a significant conformational change that propagates to the interface between the two domains. nih.govacs.org This allosteric modulation disrupts the inhibitory interaction, causing the domains to reposition and exposing the active site. nih.govrcsb.org This repositioning not only relieves the autoinhibition but also leads to an enhancement of the catalytic rate. acs.orgnih.gov Kinetic analyses have demonstrated that the nearly 100-fold activation of CheB's methylesterase activity upon phosphorylation is primarily due to an increase in the catalytic rate constant. nih.gov This indicates that the phosphorylated regulatory domain plays an active role in stimulating catalysis, beyond simply removing the steric block. acs.org

Role of Divalent Cations in Phosphotransfer and Activation

The phosphotransfer reaction from CheA to CheB is dependent on the presence of divalent cations, such as magnesium (Mg²⁺). nih.govnthu.edu.tw In the related response regulator CheY, these cations are coordinated by conserved aspartate residues in the active site and are essential for the phosphoryl transfer. nih.gov While the precise coordination in CheB is inferred from homology, it is understood that these cations are crucial for stabilizing the transition state of the phosphorylation reaction, thereby facilitating the efficient transfer of the phosphoryl group from CheA to the aspartate residue on CheB. nih.gov

Protein-Protein Interactions in Signal Integration and Regulation

Beyond phosphorylation, the activity of CheB is also governed by its direct and indirect interactions with other proteins in the chemotaxis pathway. These interactions are fundamental for integrating signals and ensuring a coordinated cellular response.

Direct Interaction with CheA (Histidine Kinase)

CheB directly interacts with the histidine kinase CheA, which serves as the phosphoryl donor. nih.govnthu.edu.twpnas.org This interaction is mediated by the P2 domain of CheA and the N-terminal regulatory domain of CheB. embopress.org Interestingly, both CheB and another response regulator, CheY, bind to the same P2 domain of CheA, suggesting a competitive binding mechanism. nthu.edu.twpnas.org However, the specific surfaces on the regulatory domains of CheB and CheY that interact with CheA appear to be distinct. nthu.edu.twpnas.org Furthermore, the P2 domain of CheA has been shown to inhibit the methylesterase activity of unphosphorylated CheB, an inhibition that is alleviated upon CheB phosphorylation. nih.gov This interaction ensures that CheB activation is tightly coupled to the signaling state of the receptor-CheA complex. pnas.org

Antagonistic Interaction with CheR (Methyltransferase) in Receptor Modification

The process of sensory adaptation in bacterial chemotaxis is critically dependent on the balanced and opposing activities of two key enzymes: the methylesterase CheB and the methyltransferase CheR. nih.govasm.org These proteins modulate the signaling output of methyl-accepting chemotaxis proteins (MCPs) by controlling their level of methylation at specific glutamate (B1630785) residues. pnas.orgnthu.edu.tw CheR is a constitutively active enzyme that adds methyl groups to these residues, utilizing S-adenosylmethionine (SAM) as the methyl donor. nih.govresearchgate.net In contrast, CheB is a methylesterase that removes these same methyl groups through hydrolysis, a process that is tightly regulated by phosphorylation. nih.govwikipedia.org

This antagonistic relationship forms an integral feedback loop that allows bacteria to adapt to persistent stimuli and reset their signaling pathway, maintaining sensitivity to changes in chemical concentrations rather than absolute levels. nih.govasm.org When an attractant binds to a receptor, the associated histidine kinase CheA is inhibited, leading to a decrease in the phosphorylation and activation of CheB. nih.gov With the methylesterase activity reduced, the constant methyltransferase activity of CheR gradually increases the methylation level of the receptor. nih.gov This increased methylation counteracts the attractant-induced signal, eventually returning the receptor's signaling output to its pre-stimulus baseline. nih.gov

Structurally, although CheB and CheR catalyze opposing reactions at the same sites on the chemoreceptors, they share significant similarity in their C-terminal catalytic domains. nthu.edu.tw However, topological analyses reveal that their active sites and proposed receptor interaction clefts are situated on different faces of a structurally homologous central β-sheet. pnas.orgnthu.edu.twresearchgate.net This structural dichotomy is reflective of their functionally antagonistic roles. pnas.orgnthu.edu.tw Furthermore, their substrate preference is state-dependent: CheB preferentially demethylates receptors in the kinase-activating (ON) state, while CheR preferentially methylates receptors in the kinase-deactivating (OFF) state, a crucial feature for effective feedback control and perfect adaptation. pnas.orgpnas.org

Specific Interactions with Chemoreceptors (MCPs) as Substrates and Regulators

CheB's catalytic activity is directed towards specific glutamyl residues located on the cytoplasmic signaling domain of MCPs. pnas.orgnthu.edu.tw The enzyme binds to these sites and hydrolyzes the methyl-ester bond, releasing methanol (B129727) and restoring the glutamate residue. wikipedia.org In addition to its demethylation activity, CheB also performs an irreversible deamidation reaction, converting specific glutamine residues, which are encoded by the gene, into glutamate. pnas.orgutah.edu This action creates new sites that can then participate in the reversible methylation-demethylation cycle, thereby expanding the adaptive capacity of the receptor. pnas.org

The recognition of these substrate sites by CheB is not static; it is highly dependent on the conformational state of the receptor. Receptors in a kinase-activating (ON) conformation are the preferred substrates for CheB. pnas.orgutah.edu The precise structural features that define this substrate preference are thought to involve differences in the higher-order packing and stability of the helical bundle that forms the receptor's cytoplasmic domain. pnas.orgpnas.org These conformational changes likely govern the accessibility of the substrate sites, which are located on solvent-exposed faces of the helices and share a consensus nine-residue motif required for both CheB and CheR binding and catalysis. pnas.orgpnas.org

In E. coli, the most abundant chemoreceptors, Tar and Tsr, feature a highly conserved pentapeptide sequence (NWETF) at their C-terminus. pnas.orgutah.eduacs.org This motif functions as a crucial docking site for both CheB and its antagonist, CheR. pnas.orgacs.orgresearchgate.net By tethering these enzymes to the receptor array, the pentapeptide significantly increases their effective local concentration, which enhances their ability to encounter and modify the methylation sites on neighboring receptors. pnas.orgpnas.orgresearchgate.net Receptors lacking this pentapeptide tether are methylated and demethylated much less efficiently. pnas.org

The interaction between CheB and the NWETF motif is itself a regulated process. The affinity of CheB for the pentapeptide is substantially increased upon its phosphorylation by CheA. researchgate.net Isothermal titration calorimetry studies have confirmed that activated CheB binds to the pentapeptide with significantly higher affinity than the non-activated enzyme. researchgate.net The binding site for this pentapeptide on the CheB protein has been identified at the junction between its N-terminal regulatory domain and the C-terminal catalytic domain, a location distinct from the active site. researchgate.net This interaction is not merely for recruitment; the binding of the pentapeptide to CheB can also allosterically enhance its demethylation activity. researchgate.net It is important to note, however, that this pentapeptide-dependent system is not universal across all bacterial species or even all chemoreceptors within a single organism. asm.orgsemanticscholar.org

Substrate Recognition and Binding Characteristics

Indirect Influence of Other Chemotaxis Proteins (e.g., CheW, CheZ)

The activity of CheB is not solely governed by its direct phosphorylation by CheA but is also indirectly influenced by the actions of other core chemotaxis proteins that modulate the state of the signaling complex.

CheW: This protein acts as a fundamental scaffold, coupling the CheA kinase to the cytoplasmic domains of the chemoreceptors. nih.govmdpi.com The formation of stable ternary signaling complexes of MCPs, CheW, and CheA is an absolute requirement for the activation of CheA's autophosphorylation activity. mdpi.comnih.gov Consequently, CheW is essential for the subsequent phosphotransfer from CheA to CheB. Any condition that disrupts the proper function or stoichiometry of CheW, such as its absence or significant overexpression, impairs the signaling complex, inhibits CheA activation, and consequently blocks the receptor demethylation pathway by preventing CheB activation. asm.org

Compound and Protein Reference Table

NameTypeFunction
CheB Protein (Methylesterase)Demethylates and deamidates MCPs; activated by phosphorylation.
CheR Protein (Methyltransferase)Constitutively methylates MCPs.
CheA Protein (Histidine Kinase)Autophosphorylates in response to receptor signals and phosphorylates CheB and CheY.
CheW Protein (Scaffolding)Couples CheA to chemoreceptors (MCPs).
CheY Protein (Response Regulator)When phosphorylated, interacts with the flagellar motor to induce tumbling.
CheZ Protein (Phosphatase)Dephosphorylates CheY-P.
MCPs Protein (Chemoreceptor)Transmembrane receptors that bind chemoeffectors and regulate CheA activity.
S-adenosylmethionine (SAM) Small MoleculeMethyl donor for the CheR methylation reaction.

Biological Significance and Cellular Roles of Cheb Protein

Contribution to Bacterial Chemotaxis Sensory Adaptation

Sensory adaptation in bacterial chemotaxis is a remarkable biological process that enables bacteria to navigate their environment effectively. It allows them to move towards attractants and away from repellents by adjusting their sensitivity to ambient chemical concentrations. The CheB protein is a key player in this adaptation mechanism, primarily through its enzymatic activity on chemoreceptors.

The core of sensory adaptation lies in the reversible covalent modification of methyl-accepting chemotaxis proteins (MCPs), which are the primary chemoreceptors. CheB, as a methylesterase, catalyzes the removal of methyl groups from specific glutamate (B1630785) residues on these receptors. nih.govuniprot.org This demethylation activity is counteracted by the methyltransferase activity of another protein, CheR, which adds methyl groups to the same residues. asm.org The interplay between CheB and CheR dynamically adjusts the methylation level of MCPs, which in turn modulates the signaling output of the receptor complex. asm.orgresearchgate.net

Specifically, an increase in attractant concentration leads to a decrease in the activity of the histidine kinase CheA. lakeheadu.ca This, in turn, reduces the phosphorylation of CheB. In its unphosphorylated or less phosphorylated state, CheB's methylesterase activity is lower, leading to a net increase in receptor methylation by the constitutively active CheR. nih.govpnas.org This increased methylation resets the receptor's signaling activity to its pre-stimulus level, allowing the cell to adapt to the new, higher concentration of attractant and respond to further changes. nih.govnih.gov Conversely, a decrease in attractant concentration (or an increase in repellent) activates CheA, leading to the phosphorylation of CheB. asm.org Phosphorylated CheB (CheB-P) has a significantly enhanced methylesterase activity, leading to a net demethylation of the MCPs. pnas.orgnih.gov This returns the receptor to a state where it can once again effectively sense and respond to environmental cues. nih.gov

Some glutamate residues on the MCPs are initially encoded as glutamine residues. CheB also possesses a deamidase activity that irreversibly converts these glutamine residues to glutamate, making them available for subsequent methylation and demethylation cycles. uniprot.orgpnas.org This initial deamidation is a crucial step in maturing the chemoreceptors for their role in sensory adaptation.

The dynamic adjustment of chemoreceptor methylation is essential for maintaining sensitivity to relative changes in chemoeffector concentrations over a broad dynamic range. pnas.orgnih.gov This process of adaptation, driven by the enzymatic activities of CheB and CheR, ensures that the bacterium can effectively navigate complex chemical landscapes.

The chemotaxis signaling network is a classic example of a biological system that utilizes feedback control to achieve robust performance. CheB is a central component of a negative feedback loop that is critical for precise adaptation. plos.orgpnas.org The activity of CheB is regulated by the very signaling pathway it helps to control.

The histidine kinase CheA, whose activity is modulated by the chemoreceptors, phosphorylates CheB. github.io This phosphorylation event significantly increases CheB's methylesterase activity. pnas.orgnih.gov When chemoreceptors are activated (e.g., by a decrease in attractant concentration), CheA activity increases, leading to more CheB-P. asm.org The highly active CheB-P then demethylates the receptors, which in turn reduces their activity and brings the signaling output back to the baseline level. asm.orgcaltech.edu This constitutes a negative feedback loop: increased receptor activity leads to a series of events that ultimately dampen that same activity.

This feedback mechanism is a form of integral feedback control, which is a key principle for achieving robust perfect adaptation. pnas.org This means that the system can return exactly to its pre-stimulus steady-state output, irrespective of the absolute concentration of the stimulus. pnas.org While CheB phosphorylation is not strictly essential for precise adaptation under all conditions, it significantly enhances the robustness of the chemotaxis system, allowing it to function effectively despite fluctuations in protein concentrations and other cellular noise. researchgate.netresearchgate.net The negative feedback loop involving CheB ensures that the chemotaxis system remains sensitive to changes in the chemical environment rather than being saturated by constant background levels of chemoeffectors. asm.org

Dynamic Adjustment of Chemoreceptor Methylation Levels for Adaptation

Impact on Overall Chemotactic Behavior

The link between CheB's activity and the bacterium's movement is the concentration of the phosphorylated response regulator, CheY-P. The kinase CheA, whose activity is controlled by the methylation state of the MCPs, phosphorylates CheY. lakeheadu.canih.gov CheY-P then diffuses through the cytoplasm and binds to the flagellar motor switch complex, specifically the protein FliM, inducing a switch from counter-clockwise (CCW) to clockwise (CW) rotation. nih.govcam.ac.uk CCW rotation results in smooth swimming (a "run"), while CW rotation causes the flagellar bundle to fly apart, leading to a random reorientation (a "tumble"). cam.ac.uk

CheB's role in this process is indirect but critical. By demethylating the MCPs, CheB reduces the activity of CheA, which in turn leads to lower levels of CheY-P. asm.orglakeheadu.ca Lower CheY-P concentrations decrease the probability of CW rotation, resulting in longer runs. lakeheadu.ca Conversely, when CheB activity is low, the MCPs become more methylated by CheR, leading to higher CheA activity, increased CheY-P levels, and more frequent tumbles. asm.orglakeheadu.ca

Therefore, through its regulation of MCP methylation, CheB fine-tunes the intracellular concentration of CheY-P, thereby controlling the frequency of tumbling and the duration of runs. asm.orglakeheadu.ca This modulation of flagellar motor rotation is the physical manifestation of the sensory adaptation process and is fundamental to the bacterium's ability to navigate chemical gradients. asm.orgnih.gov

The following table summarizes the key molecular interactions in the chemotaxis pathway leading to the modulation of flagellar motor rotation.

ComponentFunctionInteraction with CheBEffect on Flagellar Motor
MCPs Chemoreceptors that bind to chemoeffectors.Demethylated by CheB.Indirectly influences motor rotation through CheA.
CheA Histidine kinase that phosphorylates CheY and CheB.Activity is reduced by CheB-mediated demethylation of MCPs.Indirectly controls motor rotation via CheY-P levels.
CheY Response regulator that controls the direction of flagellar rotation.Phosphorylation level is indirectly controlled by CheB.Phosphorylated CheY (CheY-P) induces clockwise (tumbling) rotation.
FliM Component of the flagellar motor switch complex.Binds to CheY-P.Binding of CheY-P causes a switch to clockwise rotation.

The table below illustrates the effect of CheB on chemotactic sensitivity, based on experimental findings.

StrainKey CharacteristicsResponse Sensitivity
Wild-type Functional CheB and CheR.High sensitivity; responds to low attractant concentrations. nih.gov
cheRcheB mutant Lacks both methylation and demethylation activity.Reduced sensitivity; half-maximal response at attractant concentration equal to receptor's dissociation constant. nih.gov

Indirect Modulation of Flagellar Motor Rotation via CheY-P Concentrations

Evolutionary Conservation and Functional Divergence Across Bacterial Species

The core components of the chemotaxis signaling pathway, including CheB, are highly conserved across a wide range of bacterial and archaeal species, highlighting their fundamental importance. asm.orgnih.gov However, the complexity and organization of chemotaxis systems can vary significantly, leading to functional divergence of proteins like CheB.

In many bacteria, such as Escherichia coli and Salmonella enterica, the CheB/CheR methylation-dependent adaptation system is central to chemotaxis. asm.org However, some bacteria exhibit notable differences. For instance, Rhodobacter sphaeroides has multiple homologs of most chemotaxis genes, and its adaptation system shows distinct characteristics compared to E. coli. nih.gov In Azospirillum brasilense, CheB and CheR are important for chemotaxis and aerotaxis but are not absolutely essential, suggesting the presence of multiple, potentially redundant, chemotaxis pathways. asm.orgnih.gov

A striking example of functional divergence is seen in gastric-colonizing Helicobacter species, such as Helicobacter pylori, which lack the genes for both CheB and CheR. asm.org Despite this, they remain motile and chemotactic, indicating the evolution of a methylation-independent adaptation mechanism. asm.org In contrast, related enterohepatic Helicobacter species possess the CheB/CheR system. asm.org This suggests that the evolutionary pressure of a specific niche, like the stomach, may render the canonical methylation-based adaptation system unnecessary or even disadvantageous. asm.org

Furthermore, the structural details of CheB and its interaction with chemoreceptors can also vary. For example, in Pseudomonas aeruginosa, which has four CheB paralogs, only one (CheB2) specifically recognizes a C-terminal pentapeptide on its target chemoreceptor, a mechanism that helps insulate different chemosensory pathways from one another. mdpi.com In contrast, the single this compound in Pectobacterium atrosepticum does not appear to bind to the pentapeptide motifs present on many of its chemoreceptors, indicating a pentapeptide-independent mode of action. mdpi.com

This diversity in the presence, number, and function of CheB homologs across different bacterial species underscores the evolutionary adaptability of the chemotaxis system to a wide array of lifestyles and environments.

Comparative Analysis of CheB Homologs in Different Organisms

The this compound, a key component of the bacterial chemotaxis system, is a methylesterase that plays a crucial role in sensory adaptation. wikipedia.org Homologs of CheB are found across a wide range of bacterial and archaeal species, indicating its fundamental importance in motility and environmental sensing. nih.gov However, the specific roles and regulatory mechanisms of CheB homologs can vary significantly between different organisms. researchgate.netnih.gov

A comparative analysis of CheB homologs reveals both conserved features and notable differences. In the well-studied model organism Escherichia coli, CheB is a two-domain protein consisting of an N-terminal regulatory domain and a C-terminal catalytic domain. oup.comuniprot.org The catalytic domain is responsible for removing methyl groups from methyl-accepting chemotaxis proteins (MCPs), while the regulatory domain, which is homologous to the response regulator CheY, controls the activity of the catalytic domain through phosphorylation. oup.compnas.org This two-domain architecture is a common feature among many CheB homologs. oup.com

However, variations exist. For instance, in Leptospira interrogans, three different cheB genes have been identified (CheB1, CheB2, and CheB3). oup.com While CheB1 and CheB3 show significant homology to E. coli CheB across both domains, CheB2 has poor homology in the N-terminal regulatory region, suggesting it may have a different regulatory mechanism or function primarily through its C-terminal catalytic domain. oup.com

In the archaeon Halobacterium salinarum, the chemotaxis system, including CheB, is more similar to that of Bacillus subtilis than to E. coli. nih.gov Deletion of cheB in H. salinarum leads to a high frequency of reversals in swimming direction, a phenotype also observed in B. subtilis and E. coli ΔcheB mutants. nih.gov Interestingly, while H. salinarum CheB is involved in glutamine deamidation, similar to the dual activity of the E. coli enzyme, it also possesses a homolog of the B. subtilis glutamine deamidase, CheD. nih.gov

The study of CheB homologs extends to organisms with multiple chemotaxis systems. In Rhodobacter sphaeroides, which has two cheA genes and multiple cheR genes, there is one identified cheB gene (cheB1). nih.gov Experiments have shown that CheB1 is essential for normal chemotaxis and can partially complement an E. coli cheB mutant, indicating a conserved catalytic function. nih.gov

Furthermore, a comprehensive genomic analysis of the CheB family in 12 species of Drosophila has uncovered a dynamic evolutionary history with multiple gene gain and loss events. nih.govoup.com This suggests that even in eukaryotes, where chemotaxis is not the primary function, CheB-like proteins have undergone significant evolution, potentially acquiring new roles. nih.gov

Table 1: Comparison of CheB Homologs in Selected Organisms

Species-Specific Adaptations and Pathway Variations

The core function of CheB in demethylating MCPs is a conserved aspect of chemotaxis, but its integration into the broader signaling pathway and its specific regulatory inputs can vary significantly, leading to species-specific adaptations.

In Azospirillum brasilense, the chemotaxis system is notably complex. While this bacterium possesses cheB and cheR genes, mutants lacking these proteins are still capable of a reduced chemotactic response, suggesting the presence of both methylation-dependent and methylation-independent chemotaxis pathways. researchgate.netasm.org Furthermore, the swimming bias of A. brasilense is dependent on the carbon source, a departure from the more consistent behavior of E. coli. nih.govresearchgate.net The patterns of methanol (B129727) release, an indicator of CheB activity, also differ significantly from E. coli, with A. brasilense showing varied responses to different attractants. researchgate.net

The genus Helicobacter provides a striking example of niche-specific adaptation related to the CheB/CheR system. A comparative genomic analysis revealed that gastric-colonizing Helicobacter species, such as H. pylori, have lost their cheB and cheR genes, while enterohepatic species retain them. asm.orgnih.gov This suggests that methylation-based adaptation is not essential in the stable environment of the stomach. asm.orgnih.gov Consequently, the chemoreceptor methylation sites are less conserved in the gastric species that lack the CheB/CheR system. asm.orgnih.gov

In Campylobacter jejuni, another gastrointestinal pathogen, CheB and CheR are present and influence chemotaxis, but they are not absolutely essential for it. microbiologyresearch.org Interestingly, the deletion of cheR leads to hyperadherent and hyperinvasive phenotypes in tissue culture, while a cheB deletion results in nonadherent and noninvasive phenotypes. microbiologyresearch.org This points to a role for the CheB/CheR system in regulating virulence factors beyond chemotaxis in this organism.

Even within organisms that rely on the canonical CheB/CheR system, there are variations. In B. subtilis, methanol is released in response to both the addition and removal of an attractant, which is different from E. coli where CheB is activated primarily by negative stimuli (attractant removal). nih.govasm.org Rhodobacter sphaeroides also shows diversity in its adaptation mechanisms, with methanol release detected only in response to positive stimuli. nih.gov

These species-specific adaptations highlight the evolutionary plasticity of the chemotaxis pathway and the various ways in which the this compound has been integrated to suit the specific environmental challenges faced by different organisms.

Table 2: Species-Specific Adaptations Involving CheB

Advanced Research Methodologies and Experimental Approaches

Structural Determination Techniques

High-resolution structural data is fundamental to understanding the molecular basis of CheB's function and regulation.

X-ray crystallography has been an indispensable tool for determining the three-dimensional structure of CheB, revealing the spatial arrangement of its atoms and providing a framework for understanding its biochemical properties. sci-hub.se This technique involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the protein can be built. sci-hub.se

The quality of a crystal structure is often assessed by its resolution, with higher resolutions yielding more precise atomic coordinates. proteinstructures.com For CheB, high-resolution structures have been critical for visualizing the active site, the interface between the regulatory and catalytic domains, and the conformational changes that occur upon phosphorylation. nih.gov These structural insights are crucial for interpreting data from other experimental approaches, such as mutagenesis studies, by providing a physical context for the observed functional effects.

Biochemical and Biophysical Characterization

A suite of biochemical and biophysical techniques has been employed to dissect the enzymatic activity of CheB and its interactions with other components of the chemotaxis signaling pathway.

Enzyme kinetic assays are essential for quantifying the catalytic efficiency of CheB and understanding how its activity is regulated. These assays typically measure the rate of product formation or substrate depletion over time. inflibnet.ac.in For CheB, the methylesterase activity is often monitored using radiolabeled or fluorescently tagged substrates, such as modified chemoreceptors.

Kinetic analyses have been instrumental in demonstrating the dramatic enhancement of CheB's methylesterase activity upon phosphorylation of its regulatory domain. nih.gov These studies have shown that phosphorylation increases the catalytic rate constant (kcat) by nearly 100-fold, indicating a significant change in the enzyme's catalytic efficiency rather than its substrate binding affinity (Km). nih.gov Furthermore, kinetic assays have revealed that the P2 domain of the histidine kinase CheA can inhibit CheB activity, an inhibition that is relieved upon CheB phosphorylation. nih.gov

Table 1: Kinetic Parameters of CheB Activity

Conditionkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Unphosphorylated CheB0.02102,000
Phosphorylated CheB1.89200,000

This table presents hypothetical data for illustrative purposes, based on the reported ~100-fold activation upon phosphorylation.

Biolayer interferometry (BLI) is a label-free optical technique used to measure real-time interactions between biomolecules. nih.govresearchgate.net In a typical BLI experiment, a "bait" protein, such as CheB, is immobilized on a biosensor tip. The tip is then dipped into a solution containing a potential "prey" protein, and the binding and dissociation are monitored by changes in the interference pattern of light reflected from the sensor surface. nih.gov This method provides quantitative data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

BLI has been a valuable tool for characterizing the interactions between CheB and other chemotaxis proteins, such as the chemoreceptors and the kinase CheA. biorxiv.orgnih.gov These studies have provided quantitative insights into the binding affinities that govern the assembly of the chemotaxis signaling complex.

Table 2: CheB Interaction Kinetics Measured by Biolayer Interferometry

Interacting Partnerkon (M⁻¹s⁻¹)koff (s⁻¹)KD (µM)
Chemoreceptor (unphosphorylated CheB)1.2 x 10³0.18150
Chemoreceptor (phosphorylated CheB)5.0 x 10⁴0.051.0

This table contains hypothetical data for illustrative purposes.

Targeted mutagenesis, also known as site-directed mutagenesis, is a powerful technique used to investigate the functional role of specific amino acid residues or domains within a protein. acs.org By systematically replacing amino acids and then assessing the functional consequences, researchers can identify key residues involved in catalysis, regulation, and protein-protein interactions.

In the study of CheB, targeted mutagenesis has been extensively used to:

Identify catalytic residues: Mutations in the active site have been shown to abolish or severely impair methylesterase activity, confirming their essential role in the chemical reaction.

Probe the mechanism of allosteric regulation: Altering residues at the interface between the regulatory and catalytic domains has provided insights into how phosphorylation of the regulatory domain relieves inhibition and activates the catalytic domain. nih.gov

Map protein-protein interaction surfaces: Mutating residues on the surface of CheB has helped to identify the binding sites for chemoreceptors and CheA.

The functional effects of these mutations are typically assessed using a combination of in vitro enzyme assays and in vivo chemotaxis assays, such as swarm plate analysis. researchgate.net

Spectroscopic techniques provide a window into the dynamic conformational changes that proteins undergo during their function. Fluorescence Resonance Energy Transfer (FRET) is a particularly powerful tool for studying protein-protein interactions and conformational changes in real-time and in vivo. nih.govembopress.org FRET relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore. embopress.orgnih.gov By genetically fusing these fluorophores to CheB and its interacting partners, researchers can monitor changes in FRET efficiency as a proxy for changes in the distance and orientation between the labeled proteins.

FRET studies have been instrumental in mapping the network of protein interactions within the chemotaxis pathway and have demonstrated that some of these interactions are dependent on the phosphorylation state of the signaling proteins. nih.govembopress.org For instance, FRET experiments have shown that the interaction between CheB and its substrates is enhanced upon phosphorylation, providing a dynamic view of the regulatory mechanism. embopress.org Furthermore, stimulus-induced changes in interactions involving CheB were found to be dependent on its phosphorylation, as non-phosphorylatable mutants did not exhibit these changes. researchgate.net

Targeted Mutagenesis and Functional Analysis of Key Residues and Domains

Cellular and In Vivo Studies

Cellular and in vivo studies are fundamental to understanding the physiological relevance of CheB within the complex environment of a living bacterium. These approaches allow researchers to observe the direct consequences of genetic alterations on chemotactic behavior.

Genetic manipulation serves as a cornerstone for dissecting the function of CheB. Techniques such as gene deletions, overexpression, and complementation are routinely employed to probe the protein's role in the chemotaxis signaling pathway. primescholars.com

Gene Deletions: Creating in-frame deletions of the cheB gene is a common strategy to study its necessity for chemotaxis. microbiologyresearch.orgnih.gov For instance, in Campylobacter jejuni and Rhodobacter sphaeroides, the deletion of cheB has been shown to be essential for normal chemotactic behavior. microbiologyresearch.orgnih.gov Similarly, in Azospirillum brasilense, mutants lacking cheB were significantly impaired in their swimming ability. asm.org The construction of cheB null mutants in Bacillus subtilis results in a phenotype of incessant tumbling, highlighting CheB's critical role in regulating swimming behavior. researchgate.net However, in some bacteria like Helicobacter species, while cheB deletion reduces chemotactic ability, it is not absolutely essential for it. asm.org

Overexpression: The effects of increased CheB levels are studied through overexpression systems, often using inducible promoters. oup.com Overexpression of CheB in wild-type E. coli can inhibit swarming, and in B. subtilis, it leads to more frequent tumbling. researchgate.netoup.com These studies help in understanding the stoichiometric relationships and the balance required between CheB and other chemotaxis proteins, like CheR, for proper signaling. uni-heidelberg.deplos.org

Complementation: To confirm that the observed phenotypes in deletion mutants are specifically due to the absence of CheB, complementation assays are performed. This involves reintroducing a functional copy of the cheB gene into the mutant strain, often on a plasmid. primescholars.comoup.com Successful restoration of the wild-type phenotype, such as normal swarming motility, confirms the function of the CheB protein. oup.comasm.org For example, specific cheB homologs from Leptospira interrogans were able to complement a cheB mutant of E. coli, restoring its swarming ability. oup.com Interestingly, some N-terminal deletion mutants of CheB can still restore chemotactic ability to a cheB deletion strain of E. coli. asm.org

These genetic techniques are powerful tools for establishing the causal link between the this compound and its function in bacterial chemotaxis.

Swarm Plate Assays: This is a widely used method to assess chemotaxis. pnas.org Bacteria are inoculated onto a semi-solid agar (B569324) plate containing nutrients. inrs.ca Chemotactic bacteria will consume the nearby nutrients and then migrate outwards in a coordinated manner, forming a "swarm" ring. frontiersin.org The diameter of this swarm is a measure of their chemotactic ability. pnas.orgresearchgate.net Mutants lacking a functional cheB gene typically exhibit a significantly reduced or absent swarm ring, indicating a defect in chemotaxis. microbiologyresearch.orgasm.orgoup.com For example, cheB deletion mutants of C. jejuni and R. sphaeroides were examined on swarm plates to assess their chemosensory behavior. microbiologyresearch.orgnih.gov

Capillary Assays: This classic technique provides a quantitative measure of chemotaxis towards an attractant. microbiologyresearch.orgencyclopedia.pub A capillary tube containing a potential chemoattractant is placed in a suspension of bacteria. microbiologyresearch.orgtandfonline.com Bacteria that sense the attractant gradient will swim into the capillary tube. nih.gov After a specific incubation time, the number of bacteria inside the capillary is counted, providing a direct measure of the chemotactic response. microbiologyresearch.orgencyclopedia.pub This assay has been used to demonstrate that cheA2 mutants of Borrelia burgdorferi, which are involved in the signaling pathway that activates CheB, are non-chemotactic. asm.org

Flagellar Rotation Measurements: The direction of flagellar rotation (counter-clockwise for smooth swimming and clockwise for tumbling in E. coli) is the ultimate output of the chemotaxis signaling pathway. wikipedia.orgnih.gov Techniques like optical trapping can be used to observe the rotation of a single flagellum and measure the switching frequency between rotational states. plos.orgresearchgate.net Changes in the levels of phosphorylated CheY, which is regulated by the CheA/CheB system, directly influence the flagellar motor's rotational bias. elifesciences.org By measuring the flagellar rotation in cheB mutants, researchers can directly observe the effect of the protein on the motor's output.

These phenotypic assays, in conjunction with genetic manipulations, provide a comprehensive picture of CheB's role in controlling the motile behavior of bacteria in response to chemical stimuli.

Genetic Manipulations (e.g., Gene Deletions, Overexpression, and Complementation)

Computational and Systems Biology Approaches

Computational and systems biology approaches have become indispensable for understanding the complex dynamics of the chemotaxis network, including the role of CheB. These methods allow for the integration of experimental data into predictive models.

Mathematical models, often in the form of ordinary differential equations (ODEs), are used to describe the intricate network of interactions within the chemotaxis pathway. researchgate.netresearchgate.net These models can simulate the temporal dynamics of protein phosphorylation and receptor methylation, processes in which CheB plays a crucial role. nih.govox.ac.uk

Models have been developed to explain how the negative feedback loop involving phosphorylated CheB (CheB-P) contributes to the precise adaptation of the system to persistent stimuli. researchgate.netnih.gov By simulating the system with and without CheB, or with altered CheB activity, these models can predict the resulting changes in signaling output and compare them with experimental observations. nih.gov For instance, mathematical models have been used to analyze the conditions under which the negative feedback from CheB-P might lead to oscillatory behavior in the signaling pathway. researchgate.net Furthermore, modeling has been instrumental in understanding how the bifunctional kinase/phosphatase activity of CheA integrates signals and how a phosphorelay pathway involving CheB can connect different signaling clusters in bacteria with more complex chemotaxis systems like Rhodobacter sphaeroides. plos.org

Molecular dynamics (MD) simulations provide atomic-level insights into the structural changes that proteins undergo during their function. frontiersin.orgfrontiersin.org For CheB, MD simulations can be used to understand the conformational transitions that occur upon phosphorylation of its regulatory domain and how these changes allosterically activate its C-terminal methylesterase domain. researchgate.netresearchgate.net

These simulations can reveal the detailed interactions between CheB and the chemoreceptors, providing a dynamic picture of the demethylation process. nsf.govdntb.gov.ua By simulating the protein in different states (e.g., phosphorylated vs. unphosphorylated), researchers can identify key residues and structural elements involved in the conformational changes that are essential for CheB's function. mdpi.complos.org For example, simulations can help to understand how the N-terminal domain of CheB, in its unphosphorylated state, inhibits the methylesterase activity of the C-terminal domain by restricting access to the active site. oup.com Building and simulating protein complexes, such as CheB with a membrane-bound chemoreceptor, are facilitated by tools like CHARMM-GUI. plos.org

Together, these computational and systems biology approaches complement experimental studies by providing a quantitative and mechanistic framework for understanding the role of CheB in the complex and dynamic process of bacterial chemotaxis.

Q & A

Q. What is the structural basis for CheB’s regulation of methylesterase activity in bacterial chemotaxis?

CheB comprises an N-terminal regulatory domain and a C-terminal catalytic domain. In its unphosphorylated state, the N-terminal domain sterically blocks the methylesterase active site, inhibiting activity. Phosphorylation at Asp56 (or analogous residues) induces conformational changes that reposition the domains, exposing the active site . X-ray crystallography of unphosphorylated CheB reveals domain packing that obstructs substrate access, while proteolytic cleavage assays suggest phosphorylation disrupts this interface .

Q. How do CheB and CheR collaboratively regulate chemoreceptor methylation levels?

CheR (methyltransferase) adds methyl groups to glutamate residues on chemoreceptors, enhancing receptor sensitivity. CheB counteracts this by demethylating receptors via its methylesterase activity. This antagonism forms a feedback loop: CheB’s activation via phosphorylation by CheA (a histidine kinase) links receptor adaptation to environmental stimuli . Methodologically, receptor methylation levels are tracked using radiolabeled S-adenosyl methionine (in vivo) or mass spectrometry (in vitro) .

Q. What are the primary enzymatic activities of CheB, and how are they spatially organized?

CheB has two distinct activities: (1) methylesterase activity (C-terminal domain) removes methyl groups from chemoreceptors, and (2) phosphatase activity (N-terminal domain) dephosphorylates CheA. Mutagenesis studies (e.g., CheBH191Y) show these activities reside in separate regions, as mutations in the C-terminal domain disrupt methylesterase but spare phosphatase function . Immunoprecipitation assays and in vitro phosphatase activity measurements (using radiolabeled phospho-CheA) confirm this spatial segregation .

Advanced Research Questions

Q. How can phosphorylation-dependent activation of CheB’s methylesterase activity be experimentally dissected?

  • Site-directed mutagenesis : Replace phosphorylation sites (e.g., Asp56Ala) to study loss-of-function phenotypes .
  • Synthetic phosphorylation analogues : Use thiophosphate-modified CheB (e.g., D56C/C207S/C309S CheB-SPO₃) to mimic phosphorylated states .
  • Conformational probes : Trypsin proteolysis assays reveal phosphorylation-induced cleavage patterns (e.g., increased susceptibility at residues 134/148 in the linker region) .

Q. How can contradictions in CheB’s dual enzymatic activities be resolved?

Mutants like CheBD11E retain methylesterase activity but lack phosphatase function, indicating independent regulatory mechanisms . To resolve discrepancies:

  • Compartmentalized assays : Use truncated CheB variants (e.g., N-terminal 40% for phosphatase studies) to isolate activities .
  • Competitive binding experiments : Demonstrate CheB and CheY compete for phospho-CheA, revealing activity prioritization .

Q. What methodologies elucidate conformational changes in CheB upon phosphorylation?

  • X-ray crystallography : Compare structures of phosphorylated (mimicked by analogues) and unphosphorylated CheB .
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Track solvent accessibility changes in regulatory vs. catalytic domains .
  • Molecular dynamics simulations : Model domain reorientation post-phosphorylation .

Q. How do in silico models enhance understanding of CheB’s role in chemotaxis adaptation?

Integrate phosphorylation kinetics into computational frameworks (e.g., RapidCell simulations) to predict CheB’s impact on adaptation time and CheY phosphorylation levels. Validate models using swarm plate assays (e.g., ∆cheB strains complemented with CheB mutants) .

Q. What strategies isolate CheB’s phosphatase activity from its methylesterase function?

  • Mutant selection : Use CheB variants lacking methylesterase activity (e.g., CheBH191Y) in phosphatase assays .
  • Domain-specific inhibitors : Apply methyl esterase inhibitors (e.g., O-methyl hydroxylamine) to block C-terminal activity while assaying N-terminal phosphatase function .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.